Methyl 3-bromocyclobutane-1-carboxylate

Descripción general

Descripción

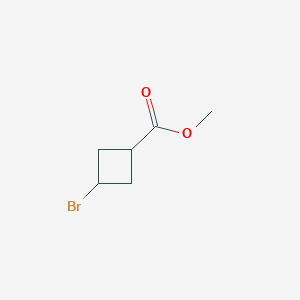

“Methyl 3-bromocyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 4935-00-6 . It has a molecular weight of 193.04 . The IUPAC name for this compound is methyl 3-bromocyclobutanecarboxylate . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of Methyl 3-bromocyclobutane-1-carboxylate has been achieved through various methods. One of the known synthesis methods involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide .Molecular Structure Analysis

The molecular formula of Methyl 3-bromocyclobutane-1-carboxylate is C6H9BrO2 . The InChI Code for this compound is 1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 .Chemical Reactions Analysis

Methyl 3-bromocyclobutane-1-carboxylate is a part of the bicyclo [1.1.0]butane (BCB) family, which are among the most structurally compact cyclic molecules known. They have rich synthetic value because of their high strain energy . BCBs have been used in “strain-release” transformations and have been elaborated into various other ring systems .Physical And Chemical Properties Analysis

Methyl 3-bromocyclobutane-1-carboxylate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.48 at 20/20 . The flash point of this compound is 71 °C .Aplicaciones Científicas De Investigación

Use in the Synthesis of Bicyclobutanes

Specific Scientific Field

Organic Chemistry, Drug Discovery

Summary of the Application

Bicyclobutanes are small, strained carbocyclic systems that have long captivated organic chemists due to their unique chemistry . They have been used as bioisosteres, and their high fraction of sp3 carbons and limited appearance in the patent literature make them of interest .

Methods of Application or Experimental Procedures

The first known synthesis of a bicyclobutane was when ethyl 3-bromocyclobutane-1-carboxylate was treated with sodium triphenylmethylide, affording an ester-substituted bicyclobutane .

Results or Outcomes

New approaches for preparing, functionalizing, and using bicyclobutanes in “strain-release” transformations have positioned them to be powerful synthetic workhorses . They can also function as covalent warheads for bioconjugation .

Use in the Synthesis of Coordinative Compounds

Specific Scientific Field

Inorganic Chemistry, Biochemistry

Summary of the Application

Coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species, have shown valuable antimicrobial and antitumor activities . They can also generate metal-containing polymers suitable for various medical purposes .

Methods of Application or Experimental Procedures

The unsaturated carboxylates encountered in coordinative compounds are acrylate, methacrylate, fumarate, maleate, cinnamate, ferulate, coumarate, and itaconate . These are used as building blocks for polymer synthesis, with biomedical and bioengineering applications .

Results or Outcomes

Some of these compounds have shown good ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces . Some species can intercalate into DNA strands and scavenge ROS species .

Use in the Synthesis of Aminocyclobutane Carboxylic Acid

Specific Scientific Field

Organic Chemistry, Biochemistry

Summary of the Application

Aminocyclobutane carboxylic acid is a type of amino acid that can be used in the synthesis of peptides and proteins .

Methods of Application or Experimental Procedures

Ethyl 1-bromocyclobutanecarboxylate, a compound similar to Methyl 3-bromocyclobutane-1-carboxylate, was used in the synthesis of 1-aminocyclobutane carboxylic acid .

Results or Outcomes

The resulting 1-aminocyclobutane carboxylic acid can be used in the synthesis of peptides and proteins .

Use in Photoredox-Catalyzed Reactions

Specific Scientific Field

Organic Chemistry, Medicinal Chemistry

Summary of the Application

Photoredox catalysis has emerged as a powerful, robust, and versatile tool for the synthesis of complex molecules from simple substrates bearing native functional groups .

Methods of Application or Experimental Procedures

Photoredox catalysis can be used for the functionalization of aliphatic rings, which is challenging to achieve directly . This approach can provide access to a complementary realm of chemical space .

Results or Outcomes

This method can be used to synthesize diversified libraries featuring aliphatic core rings under mild conditions . These libraries can be used in medicinal chemistry for the development of new drugs .

Use in the Synthesis of C(sp3)-rich Aliphatic Motifs

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

C(sp3)-rich aliphatic motifs in drug molecules are strongly associated with clinical success . Most small molecule drugs are constructed around aromatic core architectures . However, aliphatic motifs are strongly associated with improved pharmacological properties and an increased likelihood of clinical success .

Methods of Application or Experimental Procedures

Photoredox catalysis has emerged as a powerful, robust, and versatile tool for the synthesis of complex molecules from simple substrates bearing native functional groups . This method can be used to synthesize diversified libraries featuring aliphatic core rings under mild conditions .

Results or Outcomes

This approach can provide access to a complementary realm of chemical space . These libraries can be used in medicinal chemistry for the development of new drugs .

Use in the Synthesis of Modular Building Blocks

Summary of the Application

Bicyclobutanes are among the most structurally compact cyclic molecules known, yet despite their small size they have rich synthetic value because of their high strain energy . They have been studied extensively from both a theoretical and preparative point of view .

Results or Outcomes

New approaches for preparing, functionalizing, and using bicyclobutanes in “strain-release” transformations have positioned bicyclobutanes to be powerful synthetic workhorses . They can also function as covalent warheads for bioconjugation .

Safety And Hazards

This compound has several hazard statements including H315: Causes skin irritation, H319: Causes serious eye irritation, and H335: May cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Bicyclobutanes, including Methyl 3-bromocyclobutane-1-carboxylate, have been studied extensively from both a theoretical and preparative point of view . They have transitioned from curiosities of physical organic chemistry to modular building blocks for synthesis . The future directions of this compound could involve further exploration of its potential as a bioisostere, its high fraction of sp3 carbons, and its limited appearance in the patent literature .

Propiedades

IUPAC Name |

methyl 3-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHGFNZFJXRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785181, DTXSID201192971, DTXSID601200815 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromocyclobutane-1-carboxylate | |

CAS RN |

4935-00-6, 1523618-35-0, 1638771-96-6 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)

![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)

![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)

![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione](/img/structure/B1401460.png)

phenyl]methylidene})amine](/img/structure/B1401465.png)

![N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B1401470.png)